Cas no 1312464-73-5 (4,4,5,5-Tetramethyl-2-(1,1,3,3-tetramethylindan-5-yl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(1,1,3,3-tetramethylindan-5-yl)-1,3,2-dioxaborolane is a high-purity boronic ester compound commonly used as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its sterically hindered structure enhances stability, reducing undesired protodeboronation and improving selectivity in aryl-aryl bond formations. The tetramethylindan moiety contributes to increased solubility in organic solvents, facilitating handling in synthetic applications. This reagent is particularly valuable in pharmaceutical and materials science research, where precise control over coupling efficiency is critical. Its well-defined crystalline form ensures consistent reactivity, making it a reliable choice for complex polycyclic aromatic systems. Storage under inert conditions is recommended to maintain long-term stability.
4,4,5,5-Tetramethyl-2-(1,1,3,3-tetramethylindan-5-yl)-1,3,2-dioxaborolane structure
1312464-73-5 structure
Product Name:4,4,5,5-Tetramethyl-2-(1,1,3,3-tetramethylindan-5-yl)-1,3,2-dioxaborolane
CAS No:1312464-73-5
MF:C19H29BO2
MW:300.243366003037
CID:2123811
Update Time:2025-06-13

4,4,5,5-Tetramethyl-2-(1,1,3,3-tetramethylindan-5-yl)-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 4,4,5,5-tetramethyl-2-(1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-yl)-1,3,2-dioxaborolane
    • YGTCFKLITCHELA-UHFFFAOYSA-N
    • 4,4,5,5-tetramethyl-2-(1,1,3,3-tetramethylindan-5-yl)-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(1,1,3,3-tetramethylindan-5-yl)-1,3,2-dioxaborolane
    • Inchi: 1S/C19H29BO2/c1-16(2)12-17(3,4)15-11-13(9-10-14(15)16)20-21-18(5,6)19(7,8)22-20/h9-11H,12H2,1-8H3
    • InChI Key: YGTCFKLITCHELA-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC3=C(C=2)C(C)(C)CC3(C)C)OC(C)(C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 436
  • Topological Polar Surface Area: 18.5

4,4,5,5-Tetramethyl-2-(1,1,3,3-tetramethylindan-5-yl)-1,3,2-dioxaborolane Pricemore >>

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4,4,5,5-Tetramethyl-2-(1,1,3,3-tetramethylindan-5-yl)-1,3,2-dioxaborolane Related Literature

Additional information on 4,4,5,5-Tetramethyl-2-(1,1,3,3-tetramethylindan-5-yl)-1,3,2-dioxaborolane

Introduction to 4,4,5,5-Tetramethyl-2-(1,1,3,3-tetramethylindan-5-yl)-1,3,2-dioxaborolane (CAS No. 1312464-73-5)

4,4,5,5-Tetramethyl-2-(1,1,3,3-tetramethylindan-5-yl)-1,3,2-dioxaborolane, identified by its CAS number 1312464-73-5, is a specialized organoboron compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of boronate esters, which are widely recognized for their utility in cross-coupling reactions such as the Suzuki-Miyaura coupling. The unique structural features of this molecule, including its tetramethylindan moiety and dioxaborolane backbone, make it a valuable intermediate in the synthesis of complex organic molecules.

The tetramethylindan substituent contributes to the steric and electronic properties of the compound, enhancing its reactivity in various chemical transformations. Boronate esters like this one are particularly useful in pharmaceutical applications due to their stability under ambient conditions and their ability to participate in selective transformations. These characteristics have made them indispensable tools in the development of novel drug candidates.

In recent years, there has been a surge in research focused on the development of efficient synthetic methodologies for organoboron compounds. The dioxaborolane core of this molecule is particularly interesting because it serves as a versatile handle for further functionalization. Researchers have leveraged this compound in the synthesis of biologically active molecules, including heterocyclic scaffolds that are prevalent in many therapeutic agents. The tetramethylindan group further enhances the compound's suitability for such applications by providing a stable framework that can be modified without compromising the integrity of the boronate ester functionality.

One of the most compelling aspects of 4,4,5,5-Tetramethyl-2-(1,1,3,3-tetramethylindan-5-yl)-1,3,2-dioxaborolane is its role in facilitating cross-coupling reactions under mild conditions. These reactions are fundamental to modern organic synthesis and have enabled the rapid construction of complex molecular architectures. The compound's ability to undergo selective coupling with aryl halides and other boronic acids has made it a preferred choice for synthetic chemists working on drug discovery and material science applications.

The pharmaceutical industry has been particularly keen on exploring new boronate esters due to their potential as pharmacophores or as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The structural motif of 4,4,5,5-Tetramethyl-2-(1,1,3,3-tetramethylindan-5-yl)-1,3,2-dioxaborolane aligns well with these demands. Its robustness under various reaction conditions and its compatibility with modern synthetic techniques make it an attractive candidate for further development.

Recent studies have highlighted the utility of this compound in the synthesis of complex natural products and drug-like molecules. For instance, researchers have utilized it as a key intermediate in the construction of polycyclic frameworks that mimic bioactive scaffolds found in medicinal compounds. The tetramethylindan group provides a rigid scaffold that can be further functionalized to introduce diverse substituents without affecting the reactivity of the boronate ester. This flexibility has allowed chemists to explore a wide range of molecular structures with potential therapeutic value.

The development of new synthetic strategies has also been influenced by advancements in catalysis. Transition-metal-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the efficient construction of carbon-carbon bonds under mild conditions. 4,4,5,5-Tetramethyl-2-(1,1,3,3-tetramethylindan-5-yl)-1,3,2-dioxaborolane has been employed as a boronic acid equivalent in these reactions due to its stability and reactivity. Its use has led to more efficient synthetic routes for complex molecules and has expanded the toolkit available to synthetic chemists.

In conclusion,4, 4, 5, 5-Tetramethyl-2-(1, 1, 3, 3-tetramethylindan-5-yl)-1, 3, 2-dioxaborolane (CAS No. 1312464-73-5) is a highly versatile organoboron compound with significant applications in synthetic chemistry and pharmaceutical research. Its unique structural features make it an excellent candidate for cross-coupling reactions and the synthesis of complex molecular architectures. As research continues to advance,this compound is likely to play an increasingly important role in the development of new drugs and materials.

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